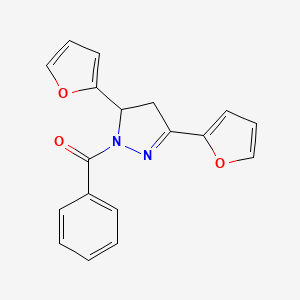
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, also known as BDHPP, is a heterocyclic compound that has shown potential in various scientific fields. BDHPP has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to bind to the catalytic domain of PARP-1 and inhibit its activity. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has also been shown to bind to the active site of 15-LOX and inhibit its activity. The binding of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole to these enzymes results in the inhibition of their activity, which leads to the sensitization of cancer cells to chemotherapy and radiation therapy, and the reduction of inflammation.
Biochemical and Physiological Effects:
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which leads to the reduction of tumor growth. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has also been shown to reduce inflammation, which is beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high yield of synthesis, its ability to inhibit the activity of PARP-1 and 15-LOX, and its potential in the treatment of cancer and inflammatory diseases. However, 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, including the development of new methods for its synthesis, the determination of its safety and efficacy in clinical trials, and the identification of new targets for its inhibition. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has shown potential in the treatment of cancer and inflammatory diseases, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has shown potential in various scientific fields. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been synthesized using different methods, and its mechanism of action has been studied in detail. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of PARP-1 and 15-LOX, which has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the safety and efficacy of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole and to identify new targets for its inhibition.
Synthesemethoden
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been synthesized using various methods, including the reaction of 2-acetylfuran and benzoylhydrazine in the presence of acetic acid, and the reaction of 2-furyl ketone and benzoylhydrazine in the presence of acetic acid. The yield of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole using these methods has been reported to be around 80%.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been used in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. Inhibition of PARP-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has also been shown to inhibit the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the synthesis of leukotrienes, which play a role in inflammation.
Eigenschaften
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(13-6-2-1-3-7-13)20-15(17-9-5-11-23-17)12-14(19-20)16-8-4-10-22-16/h1-11,15H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUQWTCVAMDYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2649894.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)
![2-Amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2649896.png)
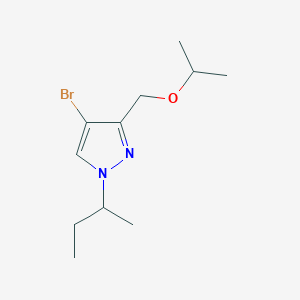
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)
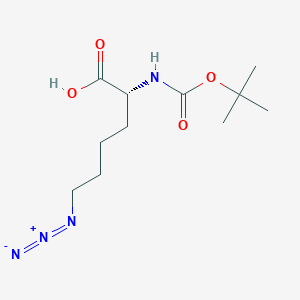
![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)
![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
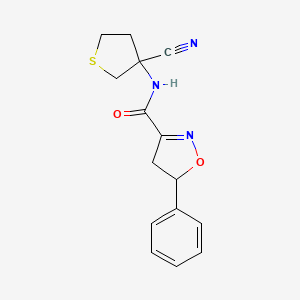
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)
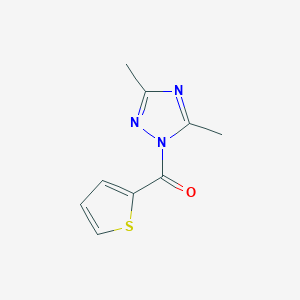
![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)